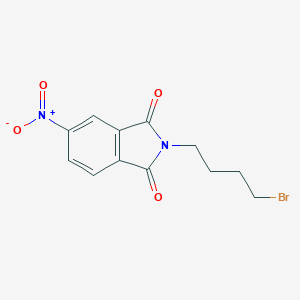

2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione: is an organic compound that belongs to the class of isoindoles Isoindoles are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, material science, and organic synthesis

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione typically involves the following steps:

Formation of the Isoindole Core: The isoindole core can be synthesized through ring-closure reactions involving alkynes or intramolecular α-arylation of amino esters.

Introduction of the Bromobutyl Side Chain: The bromobutyl side chain can be introduced via nucleophilic substitution reactions using 1,4-dibromobutane.

Nitration: The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions:

Cycloaddition: The isoindole core can undergo cycloaddition reactions, such as Diels-Alder reactions, to form complex cyclic structures.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Cycloaddition: Common dienophiles include maleic anhydride and dimethyl acetylenedicarboxylate.

Major Products:

Reduction of the Nitro Group: Formation of 2-(4-Bromobutyl)-5-amino-1H-isoindole-1,3(2H)-dione.

Substitution of the Bromobutyl Side Chain: Formation of various substituted isoindoles depending on the nucleophile used.

Cycloaddition Products:

科学研究应用

Medicinal Chemistry

One of the primary applications of 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione is in medicinal chemistry. The compound has been studied for its potential as an anticancer agent due to its structural similarity to known pharmaceutical compounds. Research indicates that derivatives of isoindole compounds exhibit significant biological activity against various cancer cell lines .

Case Study:

A study published in Bioorganic and Medicinal Chemistry Letters highlighted the synthesis of isoindole derivatives and their evaluation as potential anticancer agents. The findings suggested that modifications to the isoindole structure could enhance cytotoxicity against cancer cells while minimizing toxicity to normal cells .

Chemical Intermediates

This compound serves as a valuable intermediate in the synthesis of other bioactive molecules. Its bromobutyl group allows for further functionalization, making it a versatile building block in organic synthesis.

Example:

In synthetic organic chemistry, researchers have utilized this compound to produce novel compounds with improved pharmacological profiles. For instance, the introduction of various substituents onto the isoindole core has led to the discovery of new anti-inflammatory agents .

Materials Science

The compound's unique properties also make it suitable for applications in materials science, particularly in the development of polymeric materials with specific functionalities.

Research Insight:

Investigations into polymer composites incorporating this compound have shown enhanced mechanical properties and thermal stability. These materials can be utilized in coatings and other applications where durability and resistance to environmental factors are critical .

作用机制

The mechanism of action of 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione is largely dependent on its chemical structure. The nitro group can participate in redox reactions, while the bromobutyl side chain can undergo substitution reactions. These reactions can modulate the compound’s interaction with biological targets, such as enzymes and receptors, leading to various biological effects .

相似化合物的比较

2-(4-Chlorobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione: Similar structure but with a chlorine atom instead of bromine.

2-(4-Bromobutyl)-5-amino-1H-isoindole-1,3(2H)-dione: Similar structure but with an amino group instead of a nitro group.

Uniqueness:

生物活性

2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione, with the CAS number 125207-39-8, is an organic compound belonging to the isoindole family. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The molecular formula of this compound is C₁₂H₁₁BrN₂O₄, and it has a molecular weight of 327.13 g/mol .

The compound features a bromobutyl side chain and a nitro group, which may influence its biological interactions. Key physical properties include:

- Molecular Weight : 327.13 g/mol

- Melting Point : 102-104°C

- Density : 1.65 g/cm³

- Boiling Point : 459.4°C at 760 mmHg

- Flash Point : 231.6°C .

The biological activity of this compound is hypothesized to involve nucleophilic substitution reactions due to the presence of the bromine atom. This characteristic allows it to interact with various biological targets, potentially leading to therapeutic effects .

Antimicrobial Properties

Preliminary studies suggest that compounds within the isoindole family exhibit antimicrobial properties. While specific research on this compound is limited, related compounds have shown effectiveness against various pathogens.

Table 1: Comparative Antimicrobial Activity of Isoindole Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Isoindole derivative A | Staphylococcus aureus | 32 µg/mL |

| Isoindole derivative B | Escherichia coli | 64 µg/mL |

| 2-(4-Bromobutyl)-5-nitro... | TBD | TBD |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. While specific data on the cytotoxicity of this compound is not extensively documented, studies on similar isoindole derivatives indicate variable cytotoxic effects depending on concentration and cell line.

Table 2: Cytotoxic Effects of Related Isoindole Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Isoindole derivative C | HEK293T | 25 |

| Isoindole derivative D | MCF7 | >100 |

| 2-(4-Bromobutyl)-5-nitro... | TBD | TBD |

Case Studies and Research Findings

Research into isoindole derivatives has revealed their potential as biological probes and therapeutic agents. For instance, studies have shown that modifications in the isoindole structure can lead to enhanced antibacterial activity or reduced cytotoxicity.

One notable study evaluated a series of isoindole derivatives for their quorum sensing inhibition capabilities against Pseudomonas aeruginosa. Although not directly involving our compound of interest, it highlights the therapeutic potential of isoindoles in combating drug-resistant infections .

属性

IUPAC Name |

2-(4-bromobutyl)-5-nitroisoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O4/c13-5-1-2-6-14-11(16)9-4-3-8(15(18)19)7-10(9)12(14)17/h3-4,7H,1-2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBKILMXULFSRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370780 |

Source

|

| Record name | 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125207-39-8 |

Source

|

| Record name | 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。